2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]isochromenes. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a carbonitrile group, and a pyrano[3,2-c]isochromene core. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile typically involves a multi-step process. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one, aldehydes, and malononitrile in the presence of a catalyst such as ammonium acetate. The reaction is usually carried out in refluxing ethanol, resulting in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure maximum yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- 2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Uniqueness
2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile is unique due to its specific structural features, such as the combination of the pyrano[3,2-c]isochromene core with the amino, chlorophenyl, and carbonitrile groups.
Properties
Molecular Formula |
C19H11ClN2O3 |
---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-oxo-4H-pyrano[3,2-c]isochromene-3-carbonitrile |
InChI |
InChI=1S/C19H11ClN2O3/c20-11-7-5-10(6-8-11)15-14(9-21)18(22)24-16-12-3-1-2-4-13(12)19(23)25-17(15)16/h1-8,15H,22H2 |
InChI Key |
IPYWNAQDCYFCQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)OC2=O |
Origin of Product |
United States |
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